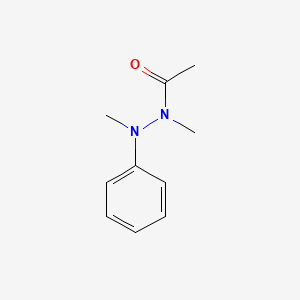

n,n'-Dimethyl-n'-phenylacetohydrazide

CAS No.: 42108-38-3

Cat. No.: VC1967836

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42108-38-3 |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | N,N'-dimethyl-N'-phenylacetohydrazide |

| Standard InChI | InChI=1S/C10H14N2O/c1-9(13)11(2)12(3)10-7-5-4-6-8-10/h4-8H,1-3H3 |

| Standard InChI Key | USQXDQIGDMWPML-UHFFFAOYSA-N |

| SMILES | CC(=O)N(C)N(C)C1=CC=CC=C1 |

| Canonical SMILES | CC(=O)N(C)N(C)C1=CC=CC=C1 |

Introduction

Chemical Identity and Properties

N,N'-Dimethyl-N'-phenylacetohydrazide is characterized by specific identifiers and physicochemical properties that define its chemical behavior and potential applications. The compound consists of an acetohydrazide backbone with methyl groups attached to both nitrogen atoms and a phenyl group bonded to one of the nitrogen atoms.

Basic Identifiers

The compound can be identified through several standardized chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of N,N'-Dimethyl-N'-phenylacetohydrazide

| Parameter | Value |

|---|---|

| CAS Number | 42108-38-3 |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | N,N'-dimethyl-N'-phenylacetohydrazide |

| InChI | InChI=1S/C10H14N2O/c1-9(13)11(2)12(3)10-7-5-4-6-8-10/h4-8H,1-3H3 |

| SMILES | CC(=O)N(C)N(C)C1=CC=CC=C1 |

The compound is also known by alternative names including "n,n'-dimethyl-n'-phenylacetohydrazide" and appears in databases under identifiers such as MFCD00540528 .

Physicochemical Properties

The physicochemical properties of N,N'-Dimethyl-N'-phenylacetohydrazide are crucial for understanding its behavior in biological systems and chemical reactions. Table 2 summarizes these properties.

Table 2: Physicochemical Properties of N,N'-Dimethyl-N'-phenylacetohydrazide

| Property | Value | Reference |

|---|---|---|

| XLogP3 | 1.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 178.23 g/mol | |

| Boiling Point | Not determined | |

| Melting Point | Not determined |

The compound exhibits moderate lipophilicity with an XLogP3 value of 1.6, suggesting a balance between water solubility and membrane permeability that could be advantageous for pharmaceutical applications .

Structural Characteristics and Chemical Behavior

Molecular Structure

N,N'-Dimethyl-N'-phenylacetohydrazide possesses a hybrid structure combining an acetohydrazide moiety with methyl and phenyl substituents. The central acetohydrazide group features an acyl portion (acetyl) connected to a hydrazine derivative. The compound's structure includes:

-

An acetyl group (CH₃CO-) providing the acyl portion

-

A hydrazide linkage (-CO-NH-N<) serving as the central backbone

-

Two methyl groups (-CH₃) attached to the nitrogen atoms

-

A phenyl ring connected to one of the nitrogen atoms

This structural arrangement gives the compound distinctive chemical behavior, particularly in terms of its hydrogen bonding capabilities and reactivity patterns.

Structural Analogs and Comparisons

Understanding N,N'-Dimethyl-N'-phenylacetohydrazide in the context of related compounds provides valuable insights into its potential properties and applications. Table 3 compares our target compound with selected structural analogs.

Table 3: Comparison of N,N'-Dimethyl-N'-phenylacetohydrazide with Related Compounds

These structural variations significantly influence the compounds' physical properties, reactivity patterns, and potential biological activities. The presence or absence of methyl groups affects lipophilicity and hydrogen bonding capabilities, while substitution with phenyl or cyclohexenyl groups impacts steric properties and molecular recognition characteristics .

Spectroscopic Properties and Characterization

Spectral Data

Current Research Status and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume